1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
Description
This compound is a synthetic imidazole-based carboxamide derivative characterized by a cyclohexylacetamido-phenylmethyl substituent at the 1-position of the imidazole ring and an ethoxyphenyl carboxamide group at the 4-position. The cyclohexyl group enhances lipophilicity, which may improve membrane permeability, while the ethoxyphenyl moiety could influence binding specificity through steric and electronic effects.
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-2-34-24-14-12-23(13-15-24)30-27(33)25-18-31(19-28-25)17-21-8-10-22(11-9-21)29-26(32)16-20-6-4-3-5-7-20/h8-15,18-20H,2-7,16-17H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMGBURKNKEWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies, and highlights its pharmacological relevance.
Chemical Structure
The compound is classified as an imidazole derivative, characterized by the following structure:
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its interaction with neuropeptide Y (NPY) receptors, particularly the Y5 receptor, which plays a significant role in regulating food intake and energy homeostasis.
Key Findings
- Receptor Antagonism : The compound has shown promising results as a selective antagonist for the neuropeptide Y Y5 receptor. In vitro studies indicated that it effectively inhibits NPY-induced stimulation of food intake, suggesting potential applications in obesity treatment .
- Pharmacokinetic Profile : Research indicated that modifications to the imidazole structure improved the oral bioavailability and reduced off-target effects, particularly on the hERG potassium channel, which is crucial for cardiac safety .
- Comparative Potency : In a series of synthesized compounds derived from similar structures, this compound exhibited a Ki value of approximately 3 nM at the Y5 receptor, indicating high potency compared to other antagonists in the same class .
Case Studies
Several studies have explored the pharmacological implications of this compound:
- Study on Obesity Treatment : A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives for their ability to modulate NPY receptors. The specific compound demonstrated significant weight loss effects in animal models when administered over a period of four weeks .
- Cardiac Safety Assessment : An investigation focused on the cardiac safety profile revealed that this compound had minimal interaction with the hERG channel, presenting a safer alternative for long-term use compared to other Y5 antagonists .
Data Tables
| Compound | Ki (nM) | Oral Bioavailability (%) | hERG Inhibition (%) |
|---|---|---|---|
| This compound | 3 | 36 | 6 |
| Other Y5 antagonists | Varies | Varies | Higher than 10 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares structural homology with several imidazole derivatives documented in the literature. Key comparisons include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
